molecular formula C10H17N3O2 B2814948 methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate CAS No. 1140908-38-8

methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate

Cat. No.: B2814948
CAS No.: 1140908-38-8
M. Wt: 211.265
InChI Key: CBWXKOLEFMMVCD-UHFFFAOYSA-N
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Description

Methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methyl group at the 3-position of the pyrazole ring and an ethylamino group attached to the pyrazole ring via a two-carbon chain. The ester functional group at the end of the molecule is a methyl ester.

Synthetic Routes and Reaction Conditions:

  • Hydrazine Coupling Reaction: One common synthetic route involves the reaction of 3-methyl-1H-pyrazole with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

  • Esterification Reaction: The resulting amino compound can then be esterified using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to minimize environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce the ester group to the corresponding alcohol.

  • Substitution: Substitution reactions at the pyrazole ring can introduce various functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Ethylamino derivatives with oxo-groups.

  • Reduction Products: Ethylamino derivatives with hydroxyl groups.

  • Substitution Products: A variety of pyrazole derivatives with different substituents.

Scientific Research Applications

Chemistry: Methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate is used as an intermediate in the synthesis of more complex chemical compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: Pyrazole derivatives are known for their diverse biological activities. This compound, in particular, has been studied for its potential antileishmanial and antimalarial properties.

Medicine: The compound's derivatives are explored for their pharmacological effects, including anti-inflammatory, analgesic, and antipyretic properties. Research is ongoing to develop new drugs based on pyrazole structures.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

  • Methyl 3-((2-(pyrazol-1-yl)ethyl)amino)propanoate: Similar structure but without the methyl group on the pyrazole ring.

  • Methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate: Similar structure but with an additional methyl group at the 5-position of the pyrazole ring.

  • Methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)propyl)amino)propanoate: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: The presence of the methyl group at the 3-position of the pyrazole ring in methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate distinguishes it from its analogs. This structural feature can influence its reactivity and biological activity, making it unique among pyrazole derivatives.

Properties

IUPAC Name

methyl 3-[2-(3-methylpyrazol-1-yl)ethylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-9-4-7-13(12-9)8-6-11-5-3-10(14)15-2/h4,7,11H,3,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWXKOLEFMMVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCNCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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